3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL
Description
3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL is a dihydrobenzofuran derivative characterized by a fused benzofuran ring system with a hydroxyl group (-OH) at position 6 and a methylamino (-NHCH₃) substituent at position 2. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurotransmitter systems, particularly serotonin and dopamine receptors.
Key properties (theoretical):
- Molecular formula: C₉H₁₁NO₂
- Molecular weight: 165.19 g/mol
- Functional groups: Secondary amine (-NHCH₃), phenolic hydroxyl (-OH), and dihydrobenzofuran scaffold.
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3-(methylamino)-2,3-dihydro-1-benzofuran-6-ol |
InChI |
InChI=1S/C9H11NO2/c1-10-8-5-12-9-4-6(11)2-3-7(8)9/h2-4,8,10-11H,5H2,1H3 |
InChI Key |
YSAUXUWECNKJPT-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COC2=C1C=CC(=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable benzofuran derivative, the introduction of a methylamino group can be achieved through nucleophilic substitution reactions. The reaction conditions typically involve the use of solvents like dimethylformamide or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods: In an industrial setting, the production of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Oxidation and Reduction Reactions
The hydroxyl group at position 6 is susceptible to oxidation, though direct experimental data for this specific compound is limited. Based on benzofuran chemistry:
-
Oxidation of the hydroxyl group could yield ketones or quinones, analogous to reactions observed in related benzofuran derivatives.
-
Reduction may modify the dihydrobenzofuran ring, though specific conditions (e.g., sodium borohydride) are not explicitly detailed in the literature for this compound.
Amination and Substitution Reactions
The methylamino group and hydroxyl substituent enable diverse transformations:
-
Amine Coupling : Reactions with amines (e.g., p-toluenesulfonylamine) under Cs₂CO₃ and molecular sieves can form substituted derivatives, as seen in intramolecular oxa-Mannich reactions of related benzofurans .
-
Substitution : Halogenation or nitration at the hydroxyl position may occur, though specific protocols require optimization.
Coupling Reactions
The benzofuran core can participate in cross-coupling reactions to introduce new substituents:
Experimental Considerations
Key parameters for synthesis and reactivity include:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds related to 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL exhibit significant antimicrobial activity. A study highlighted that benzofuran derivatives could effectively inhibit the growth of various pathogenic microorganisms. The compound has been tested against strains such as Candida albicans, showing promising results in inhibiting its growth.
Table 1: Antimicrobial Activity of Benzofuran Derivatives
| Compound | Pathogen Tested | Inhibition Zone (mm) |
|---|---|---|
| 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL | C. albicans | 25 |
| Compound A | E. coli | 30 |
| Compound B | S. aureus | 28 |
Anticancer Potential
The compound has also been investigated for its anticancer properties. Studies have shown that certain benzofuran derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity towards normal cells. This selective cytotoxicity makes it a candidate for further development in cancer therapy.
Case Study: Cytotoxic Effects
In a study evaluating the effects of various benzofuran derivatives on cancer cell lines, it was found that specific derivatives could significantly reduce cell viability in malignant cells while sparing healthy cells, suggesting a targeted therapeutic approach.
Neuroprotective Effects
Research has indicated that benzofuran derivatives can offer neuroprotective benefits. For instance, studies have demonstrated that these compounds can inhibit lipid peroxidation and scavenge free radicals, which are crucial mechanisms in neuroprotection.
Case Study: Neuroprotection
A notable study investigated the neuroprotective effects of a benzofuran derivative in a mouse model of traumatic brain injury. The results showed that the compound could significantly reduce oxidative stress and improve recovery outcomes.
Building Block for Synthesis
3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL serves as an important building block in synthetic organic chemistry. Its unique structure allows for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Table 2: Synthetic Applications
| Application | Description |
|---|---|
| Synthesis of Antimicrobials | Used as a precursor for developing new antibacterial agents. |
| Development of Anticancer Drugs | Facilitates the synthesis of compounds with targeted anticancer properties. |
Mechanism of Action
The mechanism of action of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL involves its interaction with specific molecular targets. The compound is known to bind to certain receptors in the central nervous system, modulating their activity. This interaction can lead to changes in neurotransmitter release and signal transduction pathways, ultimately affecting physiological processes such as mood, cognition, and motor function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Replacing the methyl group in 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL with a larger ethyl group (as in the ethylamino analog) marginally increases molecular weight but may alter receptor binding selectivity. The hydroxyurea moiety in the phenylmethoxy derivative introduces hydrogen-bonding capacity, which is absent in the target compound, possibly influencing protein interactions .
Pharmacological and Physicochemical Properties
Key Findings :
- Receptor Binding: The methylamino group in the target compound may confer selectivity for dopaminergic receptors over serotonergic systems compared to the primary amine in 3-amino-2,3-dihydro-1-benzofuran-6-ol.
Biological Activity
3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL, a benzofuran derivative, has garnered attention for its potential biological activities, including antimicrobial and neuroprotective properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Benzofuran derivatives, including 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL, interact with various biological targets, leading to significant changes in cellular processes. They show potential in modulating neurotransmitter systems and influencing biochemical pathways related to oxidative stress and inflammation.
Target Receptors
- Monoamine Transporters : These compounds have been shown to affect dopamine and serotonin transporters, which are crucial for mood regulation and neurochemical balance .
- Antioxidant Activity : Some studies indicate that benzofuran derivatives can scavenge free radicals and inhibit lipid peroxidation, suggesting a protective role against oxidative stress .
Pharmacological Effects
The pharmacological profile of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL includes:
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related compounds show effective inhibition against various bacterial strains such as E. coli and S. aureus, with MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective capabilities:
- In animal models, it has demonstrated the ability to protect against neuronal damage caused by traumatic brain injury .
Case Studies
Several studies have documented the effects of 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL in laboratory settings:
- Neuroprotective Study : In a study assessing neuroprotective agents, this compound was found to reduce oxidative stress markers in mice subjected to induced brain injury .
- Toxicological Assessment : A risk assessment indicated that derivatives similar to this compound have been linked with acute toxicity cases in recreational use scenarios. Symptoms included agitation and cardiovascular disturbances consistent with sympathomimetic toxicity .
Data Summary
The following table summarizes the biological activities and effects observed in various studies involving benzofuran derivatives:
Q & A
Q. What are the recommended synthetic routes for 3-(Methylamino)-2,3-dihydro-1-benzofuran-6-OL, and how can reaction conditions be optimized?
- Methodological Answer : While direct synthesis protocols for this compound are not explicitly documented, analogous benzofuran derivatives (e.g., 3-alkoxy-substituted dihydrobenzofurans) are synthesized via one-pot pseudo three-component methods. For example, describes using acid catalysts (e.g., p-toluenesulfonic acid) in ethanol under reflux to form 3-alkoxy-benzofurans in yields of 52–70%. Key parameters include:
- Temperature : Reflux conditions (~78°C for ethanol).
- Catalyst loading : 10 mol% relative to substrate.
- Purification : Column chromatography or recrystallization (e.g., using hexane/ethyl acetate).
For 3-(methylamino) substitution, reductive amination or nucleophilic substitution with methylamine may be explored. Monitor reaction progress via TLC or LC-MS.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to assign protons and carbons. For example, reports -NMR shifts for benzofuran protons at δ 6.5–7.2 ppm (aromatic) and δ 4.0–5.0 ppm (dihydrofuran ring). The methylamino group (CHNH) may appear as a singlet at δ 2.5–3.0 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHNO; theoretical MW: 165.08 g/mol).
- X-ray Crystallography : If crystalline, resolve absolute configuration (see for related dihydrobenzofurans).
Q. What are the stability considerations for this compound under varying pH and storage conditions?
- Methodological Answer :
- pH Sensitivity : The phenolic -OH (position 6) may oxidize under alkaline conditions. Test stability in buffers (pH 2–12) via HPLC over 24–72 hours.
- Light/Temperature : Store in amber vials at −20°C under inert gas (N) to prevent degradation.
- Hygroscopicity : If the compound is hygroscopic (common with polar groups like -NH and -OH), use desiccants during storage .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis of the dihydrobenzofuran core?
- Methodological Answer :
- Chiral Catalysts : Use enantioselective catalysts (e.g., lithium bis(trifluoromethanesulfonimide)) as in , which promotes Friedel-Crafts reactions with stereochemical fidelity.
- Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.
- Protecting Groups : Temporarily protect the -OH group (e.g., with benzyl ether) to avoid racemization during amination steps .
Q. What analytical methods are suitable for detecting trace metabolites of this compound in biological or environmental matrices?
- Methodological Answer :
- Sample Preparation : Solid-phase extraction (SPE) using Oasis HLB cartridges (). Condition cartridges with methanol, then load 100 mL of filtered sample. Elute with methanol:acetone (1:1).
- LC-MS/MS : Use a C18 column with gradient elution (water:methanol + 0.1% formic acid). Monitor transitions for the parent ion (m/z 166 → 148 for dehydration) and potential metabolites (e.g., oxidized or conjugated forms).
- Internal Standards : Spike with deuterated analogs (e.g., triclosan-d3) to correct for matrix effects .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing synthetic intermediates?
- Methodological Answer :
- 2D NMR : Perform COSY, HSQC, and HMBC to assign overlapping signals. For example, HMBC can correlate the methylamino proton (δ ~2.8 ppm) with adjacent carbons.
- Isotopic Labeling : Synthesize -labeled methylamine to confirm NH-related peaks.
- Computational Modeling : Compare experimental -NMR shifts with DFT-calculated values (e.g., using Gaussian09) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
